molecular formula C9H10O3S B052587 4'-(Methylsulfonyl)acetophenone CAS No. 10297-73-1

4'-(Methylsulfonyl)acetophenone

Cat. No. B052587
CAS RN: 10297-73-1
M. Wt: 198.24 g/mol
InChI Key: KAVZYDHKJNABPC-UHFFFAOYSA-N
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Description

4'-(Methylsulfonyl)acetophenone is a compound of interest in various fields due to its unique chemical structure and potential applications. It's part of a broader class of compounds that include sulfones and acetophenones, each having distinct synthesis methods, molecular structures, and properties.

Synthesis Analysis

The synthesis of related acetophenone compounds often involves oxidation reactions, such as the oxidation of ethylbenzene (EB) using heterogeneous catalysts for selective acetophenone production. This process highlights the importance of catalyst selection in achieving high yield and selectivity for the desired compound (Nandanwar et al., 2021).

Molecular Structure Analysis

The molecular structure of compounds similar to 4'-(Methylsulfonyl)acetophenone can be analyzed through various spectroscopic techniques. For instance, studies on disulfonyl carbon acids and their derivatives provide insights into the behavior and structural characteristics of sulfone-modified acetophenones, emphasizing the role of sulfonyl groups in determining the compound's reactivity and stability (Binkowska, 2015).

Chemical Reactions and Properties

Chemical reactions involving sulfone compounds, including electrophilic aromatic substitution and formation of carbon–carbon bonds, are crucial for the functionalization and further modification of acetophenone derivatives. These reactions expand the utility of such compounds in organic synthesis (Kazakova & Vasilyev, 2017).

Scientific Research Applications

  • Catalysis and Synthesis of δ-Sultones : A study by Rad‐Moghadam, Toorchi Roudsari, & Sheykhan (2014) found that methylsulfonylimidazolium triflate hydrochloride, a sulfonic ionic liquid, efficiently catalyzes the condensation of acetophenone derivatives, including 4'-(Methylsulfonyl)acetophenone, for the synthesis of diaryl-δ-sultones.

  • Synthesis of Rofecoxib : Wu An-hui (2002) reported the synthesis of Rofecoxib, a cyclooxygenase-2 inhibitor, using 4-(methylsulfonyl)acetophenone as a starting material. This synthesis involves bromination, condensation, and cyclization steps, confirming the compound's utility in pharmaceutical synthesis (Wu An-hui, 2002).

  • Preparation of Flavonoid Derivatives : Research by Gueye et al. (2014) explored different synthesis strategies for 2'-hydroxy-4'-methylsulfonylacetophenone, a key compound for preparing new flavonoid derivatives designed as potential cyclooxygenase-2 inhibitors.

  • Antidiabetic and Antioxidant Applications : A study by Tok et al. (2022) synthesized novel thiosemicarbazone derivatives from 4-(methylsulfonyl)acetophenone, showing promising antidiabetic properties and antioxidant activity.

  • Friedel–Crafts Acylation : Yadav & Bhagat (2005) studied the production of 4-(methylthio)acetophenone, an important drug intermediate, via Friedel–Crafts acylation. This process is significant for producing Vioxx (Rofecoxib), a non-steroidal anti-inflammatory drug.

  • Chromatographic Separation : Research by Xu et al. (2002) demonstrated the use of supercritical fluid chromatography for separating bromosulfone, a derivative of 2-Bromo-4′-(methylsulfonyl) acetophenone, from related impurities.

  • Synthesis of Aromatic Multisulfonyl Chlorides : Percec et al. (2001) developed a method for synthesizing functional aromatic bis(sulfonyl chlorides) containing an acetophenone and two sulfonyl chloride groups. This study indicates the role of 4'-(Methylsulfonyl)acetophenone in synthesizing complex organic molecules (Percec et al., 2001).

  • Solubility Analysis : The solubility of 4-methylsulfonylacetophenone was measured in various solvents, providing essential data for theoretical studies. This research by Hao et al. (2017) highlights the compound's solubility characteristics, crucial for its applications in different mediums.

  • Keto-sulphide Resins : Patel et al. (1987) explored the polycondensation of acetophenone derivatives, including 4'-(Methylsulfonyl)acetophenone, with formaldehyde, producing keto-sulphide resins. These resins have potential applications in material science (Patel, Patel, & Patel, 1987).

  • Electrochemical Studies : Zhao et al. (2015) conducted a study on the electrochemical reduction of aromatic ketones, including derivatives of 4'-(Methylsulfonyl)acetophenone, in the presence of carbon dioxide. This research provides insights into the influence of ketone substituents on product distribution in electrochemical processes (Zhao, Horne, Bond, & Zhang, 2015).

Safety And Hazards

4’-(Methylsulfonyl)acetophenone should be handled with care. It is recommended to avoid dust formation and to use personal protective equipment as required . It should not be released into the environment . In case of contact with skin or eyes, it is advised to wash off with plenty of water .

properties

IUPAC Name

1-(4-methylsulfonylphenyl)ethanone
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H10O3S/c1-7(10)8-3-5-9(6-4-8)13(2,11)12/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAVZYDHKJNABPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70145593
Record name 1-(4-(Methylsulphonyl)phenyl)ethan-1-one
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Molecular Weight

198.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

4'-(Methylsulfonyl)acetophenone

CAS RN

10297-73-1
Record name 1-[4-(Methylsulfonyl)phenyl]ethanone
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Record name 4-Methylsulfonylacetophenone
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Record name 1-(4-(Methylsulphonyl)phenyl)ethan-1-one
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Record name 1-[4-(methylsulphonyl)phenyl]ethan-1-one
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Record name 4-METHYLSULFONYLACETOPHENONE
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Synthesis routes and methods I

Procedure details

A solution of 152 g (0.96 mol) of KMnO4 in 3.5 1 of water is introduced into a mixture of 117.1 g (0.7 mol) of 4-(methylthio)acetophenone, prepared in Example 2c, and 292 ml of acetic acid. 2.3 l of water are added and the reaction temperature is allowed to return to room temperature. Saturated sodium sulfite solution is added dropwise until the solution is decolorized. This is left to stand overnight at room temperature. The solid obtained is filtered off, washed copiously with water and recrystallized from 95% ethanol to give 91.5 g of 4-(methylsulfonyl)acetophenone.
Name
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152 g
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117.1 g
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0 (± 1) mol
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292 mL
Type
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Reaction Step Three
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2.3 L
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Reaction Step Four

Synthesis routes and methods II

Procedure details

A solution of 1036 g of oxone and 11.7 g of EDTA (Ethylene diamine tetraacetic acid) dissolved in 3.8 l of water is added dropwise to a solution of (4-methylthiophenyl)ethanone (prepared according to J. Am. Chem. Soc. 1952 p. 5475) in 1 l of acetone and 1.1 l of water, the temperature being kept below 32° C. The reaction mixture is stirred for 16 h after the end of the addition, then 550 g of sodium metabisulphite are added portionwise. The reaction mixture is then filtered, the solid obtained is taken up in water, dried in the oven and recrystallised from ethanol.
Name
Quantity
1036 g
Type
reactant
Reaction Step One
Name
Quantity
11.7 g
Type
reactant
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Quantity
3.8 L
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0 (± 1) mol
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Quantity
1.1 L
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1 L
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Reaction Step Two
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550 g
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
66
Citations
MA Movahed, FK Abbasi, M Rajabi, N Abedi… - Medicinal Chemistry …, 2023 - Springer
Cyclooxygenase (COX), which plays a role in converting arachidonic acid to inflammatory mediators, could be inhibited by non-steroidal anti-inflammatory drugs (NSAIDs). Although …
Number of citations: 1 link.springer.com
AMM Shaker, EKA Abdelall… - Journal of Applied …, 2018 - japsonline.com
… 4-methylsulfonyl acetophenone (1) reacted with substituted phenylhydrazine hydrochloride (2) in acetic acid under Fisher indole synthesis reaction conditions to yield 5-substituted-2-(4-…
Number of citations: 12 japsonline.com
DK Mahapatra, RS Shivhare - 2018 - core.ac.uk
Murraya koenigii L. has been explored exhaustively and is known to possess more than 20 different carbazole-based alkaloids having multifarious therapeutic perception of this class of …
Number of citations: 2 core.ac.uk
F Tok, B Küçükal, N Baltaş, G Tatar Yılmaz… - … , Sulfur, and Silicon …, 2022 - Taylor & Francis
Novel thiosemicarbazone derivatives were synthesized via condensation reactions between the corresponding thiosemicarbazides and 4-(methylsulfonyl)acetophenone. The chemical …
Number of citations: 3 www.tandfonline.com
M Azami Movahed, B Daraei… - Archiv der …, 2019 - Wiley Online Library
A new class of pyrazino[1,2‐a]benzimidazole derivatives possessing the SO 2 Me pharmacophore at the para position of the C‐3 phenyl ring was designed, synthesized, and tested for …
Number of citations: 24 onlinelibrary.wiley.com
M Bayanati, M Khoramjouy, M Faizi… - Medicinal Chemistry …, 2023 - Springer
The present study was aimed at the synthesis and evaluation of a new series of benzo[4,5]imidazo[1,2-a]pyrimidine having a methylsulfonyl group as COX-2 (cyclooxygenase-2) …
Number of citations: 3 link.springer.com
B KAYMAKÇIOĞLU, F TOK - 2022 - openaccess.marmara.edu.tr
Novel thiosemicarbazone derivatives were synthesized via condensation reactions between the corresponding thiosemicarbazides and 4-(methylsulfonyl) acetophenone. The chemical …
Number of citations: 0 openaccess.marmara.edu.tr
ZÖ Özdemir, M Şentürk, D Ekinci - Hacettepe Journal of Biology …, 2011 - dergipark.org.tr
The aim of this study was to assess activatory potentials of 4’- Methylsulfonyl - acetophenone, 4- methylsulfonyl phenylacetic acid, tyrosine and phenylalanine on human erythrocyte …
Number of citations: 1 dergipark.org.tr
CM Suter, S Schalit, RA Cutler - Journal of the American Chemical …, 1953 - ACS Publications
… first converted to 4-methylsulfonylacetophenone (II) which was in turn converted to the desired product (X) by a series of reactions (see Chart I) paralleling those previously described for …
Number of citations: 19 pubs.acs.org
LA Sorbera, RM Castaner, J Silvestre… - Drugs of the …, 2001 - access.portico.org
Although aspirin has been widely used as a treatment for pain and as an antipyretic since the synthesis of oxidized with Na2WO4 to yield ketosulfone (XXIV)(3, 4). Scheme 3. c) …
Number of citations: 36 access.portico.org

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